molecular formula C24H34N2O3 B12686723 Isoxazole, 5-(7-(4-((4R)-4-butyl-4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl- CAS No. 112270-46-9

Isoxazole, 5-(7-(4-((4R)-4-butyl-4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl-

Cat. No.: B12686723
CAS No.: 112270-46-9
M. Wt: 398.5 g/mol
InChI Key: OMIOBJBQYFOBLK-OAQYLSRUSA-N
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Description

Isoxazole, 5-(7-(4-((4R)-4-butyl-4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl- is a complex organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. This particular compound is notable for its unique structure, which includes a butyl-substituted oxazoline ring and a phenoxy heptyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes, which forms the isoxazole ring. For the specific compound , the synthesis would likely involve the following steps:

    Formation of Nitrile Oxide: This can be achieved by treating a suitable precursor, such as an aldoxime, with an oxidizing agent like chloramine-T.

    Cycloaddition Reaction: The nitrile oxide is then reacted with an alkyne under controlled conditions to form the isoxazole ring.

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-catalyzed reactions due to their efficiency and high yield. Catalysts such as copper (I) or ruthenium (II) are commonly used in these processes. recent trends are moving towards metal-free synthetic routes to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Isoxazole derivatives undergo various chemical reactions, including:

    Oxidation: Isoxazoles can be oxidized to form isoxazole N-oxides.

    Reduction: Reduction of isoxazoles can lead to the formation of isoxazolines.

    Substitution: Isoxazoles can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Chloramine-T, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and various nucleophiles.

Major Products

The major products formed from these reactions include isoxazole N-oxides, isoxazolines, and various substituted isoxazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

Isoxazole derivatives have a wide range of applications in scientific research:

    Chemistry: Isoxazoles are used as building blocks in organic synthesis and as ligands in coordination chemistry.

    Biology: Isoxazole derivatives exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Some isoxazole derivatives are used in pharmaceuticals, such as COX-2 inhibitors and beta-lactamase-resistant antibiotics.

    Industry: Isoxazoles are used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of isoxazole derivatives depends on their specific structure and target. Generally, these compounds interact with biological molecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. For example, COX-2 inhibitors containing isoxazole rings inhibit the cyclooxygenase-2 enzyme, reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

    Oxazole: Similar to isoxazole but with the nitrogen atom in a different position.

    Pyrrole: Contains only nitrogen in the ring, lacking the oxygen atom.

    Furan: Contains only oxygen in the ring, lacking the nitrogen atom.

Uniqueness

Isoxazole, 5-(7-(4-((4R)-4-butyl-4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl- is unique due to its specific functional groups and the combination of the isoxazole and oxazoline rings. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

CAS No.

112270-46-9

Molecular Formula

C24H34N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

5-[7-[4-[(4R)-4-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]heptyl]-3-methyl-1,2-oxazole

InChI

InChI=1S/C24H34N2O3/c1-3-4-10-21-18-28-24(25-21)20-12-14-22(15-13-20)27-16-9-7-5-6-8-11-23-17-19(2)26-29-23/h12-15,17,21H,3-11,16,18H2,1-2H3/t21-/m1/s1

InChI Key

OMIOBJBQYFOBLK-OAQYLSRUSA-N

Isomeric SMILES

CCCC[C@@H]1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C

Canonical SMILES

CCCCC1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C

Origin of Product

United States

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